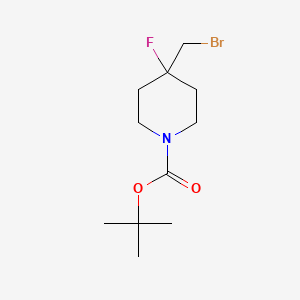

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Description

Chemical Structure and Key Properties Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 1207176-24-6) is a halogenated piperidine derivative with the molecular formula C₁₁H₁₉BrFNO₂ and a molecular weight of 296.18 g/mol . It is characterized by a tert-butyl carbamate group at the 1-position, a fluorine atom at the 4-position, and a bromomethyl substituent at the same 4-position. The compound is typically supplied as a white to light yellow crystalline powder with a purity exceeding 98% .

For example, tert-butyl 4-fluoropiperidine intermediates are often synthesized using reagents like oxalyl chloride and DMF to activate carboxylic acids for subsequent functionalization .

Applications

This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The bromomethyl group is a critical handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMSYLQMJWLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-24-6 | |

| Record name | tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Bromomethylation: The bromomethyl group is introduced through bromomethylation reactions, typically using reagents like bromoform or bromomethyl acetate.

Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.

Oxidation Products: Oxidation can yield products such as ketones or carboxylic acids.

Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is its utility as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the synthesis of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance.

Case Study: Beta-Lactamase Inhibitors

Beta-lactam antibiotics are commonly used to treat bacterial infections; however, their efficacy can be diminished by the production of beta-lactamases by bacteria. The compound serves as a precursor in the synthesis of inhibitors that can restore the effectiveness of these antibiotics. For instance, it has been utilized in the preparation of (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a potent beta-lactamase inhibitor .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its pharmacological properties. The presence of the bromomethyl and fluorine groups contributes to its reactivity and ability to form various derivatives that may exhibit biological activity.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may have applications in treating conditions such as:

- Cancers : Some derivatives have shown cytotoxic effects against cancer cell lines.

- Neurological Disorders : Due to its piperidine structure, it may interact with neurotransmitter systems, offering potential in treating disorders like depression or anxiety.

Biochemical Research

In biochemical research, this compound can serve as a tool compound for studying enzyme mechanisms or receptor interactions due to its ability to modify biological pathways.

Example Application: Enzyme Inhibition Studies

The compound can be employed in studies aimed at understanding how certain enzymes interact with substrates or inhibitors, providing insights into enzyme kinetics and mechanisms of action.

Comparison Table of Applications

| Application Area | Description | Example Compound/Use |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for beta-lactamase inhibitors | (2S,5R)-7-oxo-N-piperidin-4-yl derivatives |

| Medicinal Chemistry | Potential anti-cancer and neurological agents | Modified piperidine derivatives |

| Biochemical Research | Tool for studying enzyme interactions | Enzyme inhibition studies |

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The bromomethyl group can participate in covalent bonding with target molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Substitution Patterns and Key Differences

The table below compares tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate with analogous piperidine derivatives:

*Example CAS for illustrative purposes.

Reactivity and Functional Group Analysis

- Bromomethyl vs. Aminomethyl Groups: The bromomethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas the aminomethyl derivative (CAS 790667-49-1) is more suited for amide bond formation or as a directing group in metal-catalyzed reactions .

- Fluorine vs. Difluoro Substitution: The monofluoro substituent in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability in drug candidates.

- Aromatic vs. Aliphatic Substituents : The 2,4-difluorobenzoyl derivative (CAS 1704095-50-0) introduces aromaticity and π-stacking capabilities, making it valuable in kinase inhibitor design, whereas the aliphatic bromomethyl group in the target compound prioritizes alkylation or cross-coupling versatility .

Stability and Handling Considerations

- The bromomethyl group in the target compound may confer photolability or sensitivity to nucleophiles, necessitating storage under inert conditions. In contrast, the aminomethyl analogue is more stable but requires protection during acidic or oxidative reactions .

- Fluorinated derivatives generally exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, a critical factor in CNS drug development .

Biological Activity

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H16BrFNO2

Molecular Weight: 303.16 g/mol

CAS Number: 171049-35-7

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the bromomethyl and fluorine substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as:

- Enzyme Inhibitors: They may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulators: They can modulate receptor activity, influencing various signaling pathways.

The detailed mechanism is still under investigation, but initial studies suggest that it may affect pathways related to cell survival and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated in vitro for its effects on various cancer cell lines, demonstrating significant cytotoxicity against:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

In these studies, the compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes that are critical in metabolic pathways associated with cancer progression. For instance, it has been tested against:

| Enzyme | IC50 (µM) |

|---|---|

| Protein Kinase B (Akt) | 15 |

| Cyclin-dependent Kinase 2 (CDK2) | 10 |

These results suggest that the compound could play a role in regulating cell cycle progression and apoptosis.

Case Studies and Research Findings

-

Study on Breast Cancer Cell Lines:

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

- Mechanistic studies revealed increased apoptosis markers in treated cells, suggesting a pro-apoptotic effect.

-

Lung Cancer Model:

- In vivo studies using A549 xenograft models demonstrated that oral administration of the compound led to a reduction in tumor size compared to control groups.

- Histological analysis indicated decreased proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation).

-

Enzyme Inhibition Assays:

- The compound was tested against several kinases, revealing selective inhibition patterns that could be exploited for therapeutic development.

- Notably, it showed higher selectivity for CDK2 over other kinases tested.

Q & A

Basic: What are the critical steps for synthesizing Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate with high regioselectivity?

Methodological Answer:

- Step 1: Piperidine Core Preparation

Start with a Boc-protected piperidine derivative (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate). Fluorination at the 4-position can be achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions . - Step 2: Bromomethyl Introduction

Introduce the bromomethyl group via radical bromination (e.g., NBS/azobisisobutyronitrile in CCl₄) or nucleophilic substitution if a pre-functionalized intermediate is used. Monitor regioselectivity using LCMS to avoid over-bromination . - Step 3: Purification

Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Multi-Technique Characterization:

- NMR Analysis: Compare ¹⁹F NMR chemical shifts (δ ~ -180 to -220 ppm for C-F) and ¹H NMR splitting patterns (e.g., coupling constants for axial/equatorial fluoromethyl groups) .

- Mass Spectrometry: Use HRMS to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) and rule out bromine isotope anomalies.

- FT-IR: Verify the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and C-F (~1100–1200 cm⁻¹) stretches .

- Stability Check: Store aliquots at -20°C under argon and re-analyze after 1 week to detect decomposition (e.g., via TLC) .

Advanced: How can competing side reactions (e.g., elimination vs. substitution) be minimized during bromomethyl functionalization?

Methodological Answer:

- Reaction Optimization:

- Temperature Control: Maintain temperatures below 0°C during bromination to suppress elimination pathways (e.g., HBr formation) .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states and enhance nucleophilic substitution .

- Catalytic Additives: Introduce crown ethers (e.g., 18-crown-6) to enhance bromide ion reactivity in SN2 mechanisms .

- Monitoring: Employ in-situ Raman spectroscopy or periodic LCMS sampling to track reaction progress .

Advanced: What are the key stability concerns for this compound under varying storage conditions?

Methodological Answer:

- Decomposition Pathways:

- Stability Testing:

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS. Compare with freshly synthesized batches .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., conflicting fluorination yields)?

Methodological Answer:

- Systematic Replication:

- Variable Screening: Test fluorination agents (e.g., DAST vs. XtalFluor-E) across solvents (CH₂Cl₂ vs. toluene) and temperatures (-78°C to RT) .

- Isotopic Labeling: Use ¹⁸O-labeled intermediates to trace oxygen exchange during Boc deprotection, which may affect yields .

- Data Cross-Validation:

Compare results with analogs (e.g., tert-butyl 4-fluoropiperidine-1-carboxylate) to isolate substituent-specific effects .

Application: What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer:

- Linker Design:

The bromomethyl group enables covalent conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the fluorine enhances metabolic stability. Optimize linker length/spacing using molecular docking simulations . - In Vitro Validation:

- Binding Assays: Use SPR (Surface Plasmon Resonance) to measure affinity for VHL or CRBN E3 ligases.

- Cellular Efficacy: Test PROTACs in HEK293T cells with target protein knockdown monitored via western blotting .

Safety: What precautions are essential for handling bromomethyl-fluorinated piperidines?

Methodological Answer:

- PPE Requirements:

Wear nitrile gloves, FFP3 respirators, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for all manipulations . - Waste Management:

Quench residual brominated compounds with NaHCO₃ before disposal. Collect waste in halogen-specific containers and incinerate via certified facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.